5-Methyldecane

Description

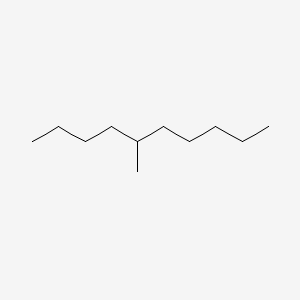

Structure

3D Structure

Properties

CAS No. |

13151-35-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-methyldecane |

InChI |

InChI=1S/C11H24/c1-4-6-8-10-11(3)9-7-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

QUYFPNWYGLFQQU-NSHDSACASA-N |

SMILES |

CCCCCC(C)CCCC |

Canonical SMILES |

CCCCCC(C)CCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decane, 5-methyl-; 5-Methyldecane. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for 5-Methyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viable synthetic pathways for the branched alkane 5-methyldecane. The document details reaction schemes, experimental protocols, and quantitative data to facilitate the laboratory preparation of this compound. The synthesis routes discussed include a Grignard-based approach, the Corey-House synthesis, and a Wittig reaction pathway.

Executive Summary

The synthesis of this compound, a saturated hydrocarbon with a methyl branch at the 5-position of a decane backbone, can be accomplished through several established organic chemistry methodologies. This guide outlines three primary pathways, with a detailed focus on the Grignard reaction route due to the availability of procedural analogues in the scientific literature. The Corey-House and Wittig reaction pathways are presented as alternative strategies. Each described pathway offers distinct advantages and considerations regarding starting material availability, reaction conditions, and overall efficiency.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthesis pathways. Where direct experimental data for this compound is unavailable, data from analogous reactions on similar substrates are provided as representative examples.

Table 1: Grignard Reaction Pathway Data

| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| 1 | Grignard Reaction | 2-Hexanone, 1-Bromopentane, Magnesium | Diethyl ether (anhydrous) | 5-Methyl-5-decanol | 63-76 (analogous) | [1] |

| 2 | Dehydration | 5-Methyl-5-decanol | Sulfuric acid (conc.) or Phosphoric acid | 5-Methyldecene isomers | Not specified | [2] |

| 3 | Hydrogenation | 5-Methyldecene isomers | H₂, Pd/C catalyst | This compound | 65-95 (analogous) | [1] |

Table 2: Corey-House Synthesis Pathway Data

| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| 1 | Gilman Reagent Formation | 1-Bromopentane, Lithium, Copper(I) iodide | Diethyl ether (anhydrous) | Lithium dipentylcuprate | Not specified | General Protocol |

| 2 | Coupling | Lithium dipentylcuprate, 2-Bromopentane | Diethyl ether (anhydrous) | This compound | High (generally) | General Protocol |

Table 3: Wittig Reaction Pathway Data

| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| 1 | Ylide Formation | Pentyltriphenylphosphonium bromide | n-Butyllithium | Pentylidene-triphenylphosphorane | Not specified | General Protocol |

| 2 | Wittig Reaction | 2-Hexanone, Pentylidene-triphenylphosphorane | THF (anhydrous) | 5-Methyl-4-decene isomers | Not specified | General Protocol |

| 3 | Hydrogenation | 5-Methyl-4-decene isomers | H₂, Pd/C catalyst | This compound | High (generally) | General Protocol |

Synthesis Pathways and Experimental Protocols

Grignard Reaction Pathway

This three-step pathway is a classic and versatile method for the construction of highly branched alkanes. It involves the formation of a tertiary alcohol through the addition of a Grignard reagent to a ketone, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane.

Experimental Protocol:

Step 1: Synthesis of 5-Methyl-5-decanol (Grignard Reaction) [1]

-

Reagents and Equipment: Magnesium turnings, 1-bromopentane, anhydrous diethyl ether, 2-hexanone, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium to initiate the reaction.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

-

Cool the reaction mixture to room temperature.

-

Add a solution of 2-hexanone in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

-

After the addition, stir the reaction mixture for several hours at room temperature.

-

Pour the reaction mixture into a saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-methyl-5-decanol.

-

Step 2: Dehydration of 5-Methyl-5-decanol [2]

-

Reagents and Equipment: 5-Methyl-5-decanol, concentrated sulfuric acid or 85% phosphoric acid, distillation apparatus.

-

Procedure:

-

Place the crude 5-methyl-5-decanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture and distill the resulting alkene (5-methyldecene isomers).

-

The distillate can be washed with water and a dilute sodium bicarbonate solution, then dried over a suitable drying agent.

-

Step 3: Hydrogenation of 5-Methyldecene [1]

-

Reagents and Equipment: 5-Methyldecene isomers, methanol or ethanol, 10% Palladium on carbon (Pd/C) catalyst, hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen).

-

Procedure:

-

Dissolve the 5-methyldecene isomers in methanol or ethanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.

-

Corey-House Synthesis Pathway

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide. This pathway offers a more direct route to this compound.

Experimental Protocol:

Step 1: Preparation of Lithium Dipentylcuprate (Gilman Reagent)

-

Reagents and Equipment: 1-Bromopentane, lithium wire or ribbon, anhydrous diethyl ether, copper(I) iodide, Schlenk line or glovebox for inert atmosphere.

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), react 1-bromopentane with two equivalents of lithium metal in anhydrous diethyl ether to form pentyllithium.

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to a low temperature (e.g., -78 °C).

-

Slowly add two equivalents of the freshly prepared pentyllithium solution to the copper(I) iodide suspension with stirring to form the lithium dipentylcuprate solution.

-

Step 2: Coupling with 2-Bromopentane

-

Reagents and Equipment: 2-Bromopentane, the prepared lithium dipentylcuprate solution.

-

Procedure:

-

To the cold solution of lithium dipentylcuprate, add one equivalent of 2-bromopentane dropwise with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the resulting this compound by distillation.

-

Wittig Reaction Pathway

The Wittig reaction provides a method for synthesizing alkenes from aldehydes or ketones. The resulting alkene can then be hydrogenated to the corresponding alkane.

Experimental Protocol:

Step 1: Preparation of Pentylidene-triphenylphosphorane (Wittig Reagent)

-

Reagents and Equipment: Pentyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), Schlenk line or glovebox.

-

Procedure:

-

Suspend pentyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

-

Add one equivalent of n-butyllithium dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Step 2: Wittig Reaction with 2-Hexanone

-

Reagents and Equipment: 2-Hexanone, the prepared Wittig reagent solution.

-

Procedure:

-

To the cold solution of the Wittig reagent, add one equivalent of 2-hexanone dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent like hexane or diethyl ether. The triphenylphosphine oxide byproduct is often less soluble and may precipitate.

-

Step 3: Hydrogenation of 5-Methyl-4-decene

-

Procedure: This step is identical to the hydrogenation step in the Grignard pathway.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (156.31 g/mol ). The mass spectrum of this compound is characterized by a molecular ion peak and a specific fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the molecule.

-

¹H NMR: The proton NMR will show characteristic signals for the methyl, methylene, and methine protons, with integrations corresponding to the number of each type of proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 156. Key Fragments: m/z 43, 57, 71, 85. | [3] |

| ¹³C NMR | Expected number of signals corresponding to the unique carbon environments. |

Conclusion

This guide has detailed three viable synthetic pathways for this compound. The Grignard reaction pathway is presented as a robust and well-documented approach, with analogous procedures providing a solid foundation for laboratory synthesis. The Corey-House and Wittig reaction pathways offer more direct or alternative strategies, respectively. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Thorough purification and characterization of the final product are essential to ensure the desired quality for research and development applications.

References

5-Methyldecane: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyldecane is a branched-chain alkane that has been identified in various natural sources, ranging from plants to marine invertebrates. As a volatile organic compound and, in some instances, a semiochemical, it plays a role in ecological interactions. This technical guide provides a detailed overview of the known natural occurrences of this compound, its biosynthetic origins, and the methodologies employed for its isolation and identification. The information is presented to support further research into its potential applications.

Natural Occurrence of this compound

This compound has been identified as a natural product in a diverse array of organisms. Its presence has been confirmed in terrestrial plants and marine fauna, suggesting a broad, though not ubiquitous, distribution.

Botanical Sources

The compound has been detected in the following plant species:

-

Stellera chamaejasme : A perennial flowering plant found in regions of Asia, this compound is a constituent of this plant's chemical profile.[1][2]

-

Cordia africana : This species of flowering tree, also known as the large-leafed cordia, produces this compound as a volatile component.[3]

-

Chickpea (Cicer arietinum) : The seeds of this important legume have been found to contain this compound.

Zoological Sources

In the animal kingdom, this compound has been notably identified in:

-

Platynereis dumerilii : This marine polychaete worm releases this compound, where it is suggested to function as a pheromone.[3]

Quantitative Data

While the presence of this compound in these sources is qualitatively established, comprehensive quantitative data on its concentration remains limited in the currently available scientific literature. The table below summarizes the known occurrences.

| Organism | Phylum/Division | Tissue/Part | Method of Identification | Quantitative Data | Reference(s) |

| Stellera chamaejasme | Magnoliophyta | Not specified | Not specified | Not available | [1][2] |

| Cordia africana | Magnoliophyta | Not specified | GC-MS | Not available | [3] |

| Cicer arietinum (Chickpea) | Magnoliophyta | Seed | Not specified | Not available | |

| Platynereis dumerilii | Annelida | Not specified | Not specified | Not available | [3] |

Biosynthesis of this compound

The biosynthesis of this compound, a methyl-branched alkane, is believed to follow the general pathway for the formation of cuticular hydrocarbons in insects, originating from fatty acid metabolism. This process involves a series of enzymatic steps to build and modify the carbon chain.

The proposed biosynthetic pathway can be visualized as follows:

The key stages of this proposed pathway are:

-

Initiation and Elongation : Fatty acid synthesis is initiated with an acetyl-CoA primer. The carbon chain is elongated through the addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex.

-

Branching : A methyl branch is introduced by the incorporation of methylmalonyl-CoA in place of malonyl-CoA during an elongation cycle. The position of the methyl group is determined at this stage. Methylmalonyl-CoA is primarily derived from the catabolism of amino acids such as valine, isoleucine, and methionine.

-

Further Elongation : The branched fatty acyl-CoA is further elongated by elongase enzymes to achieve the final chain length.

-

Reduction : The resulting very-long-chain acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation : The fatty alcohol undergoes decarbonylation to yield the final branched-chain alkane, this compound.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve a combination of extraction and analytical techniques.

Extraction of Volatiles

Objective : To isolate volatile and semi-volatile compounds, including this compound, from a biological matrix.

Methodology :

-

Sample Preparation : The biological material (e.g., plant leaves, insect glands) is collected and, if necessary, flash-frozen in liquid nitrogen to halt enzymatic activity. The sample may be homogenized or finely ground to increase the surface area for extraction.

-

Solvent Extraction :

-

The prepared sample is immersed in a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 1-24 hours) at room temperature.

-

The solvent is then carefully decanted or filtered to separate the extract from the solid material.

-

The extract is concentrated under a gentle stream of nitrogen to a desired volume.

-

-

Solid-Phase Microextraction (SPME) :

-

For headspace analysis of volatiles, an SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace above the sample in a sealed vial for a specific time and temperature.

-

The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph.

-

Identification and Quantification

Objective : To identify and quantify this compound in the obtained extract.

Methodology :

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

The concentrated extract or the analytes desorbed from the SPME fiber are injected into a GC-MS system.

-

Gas Chromatography : The compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a non-polar DB-5ms column). The temperature program is optimized to achieve good separation of the target analytes.

-

Mass Spectrometry : As the separated compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint.

-

Identification : The mass spectrum of the unknown peak is compared with reference spectra in a database (e.g., NIST/Wiley). The retention time of the peak is also compared with that of an authentic this compound standard.

-

Quantification : For quantitative analysis, a calibration curve is prepared using known concentrations of a this compound standard. An internal standard is often added to the sample to correct for variations in extraction and injection.

-

Potential Signaling Pathway

In organisms like Platynereis dumerilii, where this compound is believed to act as a pheromone, it would likely initiate a signaling cascade upon binding to a specific receptor. While the precise pathway for this compound is not yet elucidated, a generalized pheromone signaling pathway often involves the following components:

This generalized cascade illustrates:

-

Reception : this compound binds to a specific G-protein coupled receptor (GPCR) on the surface of a sensory neuron.

-

Transduction : This binding event activates the GPCR, which in turn activates an intracellular G-protein. The activated G-protein then modulates an effector enzyme, leading to the production of a second messenger.

-

Amplification and Response : The second messenger initiates a downstream kinase cascade, such as the mitogen-activated protein kinase (MAPK) pathway. This cascade amplifies the initial signal and ultimately leads to the phosphorylation and activation of transcription factors. These transcription factors can then regulate gene expression, leading to a physiological or behavioral response.

Conclusion

This compound is a naturally occurring branched-chain alkane with a documented presence in both the plant and animal kingdoms. While its biological roles are still being explored, its function as a pheromone in Platynereis dumerilii highlights its potential significance in chemical communication. The biosynthetic pathway is likely an extension of fatty acid metabolism, and established analytical techniques such as GC-MS are well-suited for its identification. Further research is warranted to quantify its abundance in various natural sources and to fully elucidate its specific biological functions and signaling pathways. This knowledge will be invaluable for researchers in chemical ecology, natural product chemistry, and drug development.

References

An In-Depth Technical Guide to the Isomers of 5-Methyldecane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 5-methyldecane (C11H24), a branched alkane. The document details the isomeric forms, their physical properties, and outlines experimental protocols for their synthesis, separation, and characterization, adhering to rigorous scientific standards for data presentation and visualization.

Introduction to Isomerism in this compound

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. In the context of this compound, two primary types of isomerism are of interest: structural isomerism and stereoisomerism. Understanding these isomeric forms is critical in fields such as petrochemistry, materials science, and drug development, where molecular shape and structure dictate physical properties and biological activity.

Structural Isomers: These isomers have the same molecular formula (C11H24) but differ in the connectivity of their atoms. The parent alkane, undecane, has 159 structural isomers. For clarity, this guide focuses on the subset of methyldecane isomers, where a methyl group is attached to a ten-carbon (decane) chain.

Stereoisomers: These isomers share the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms. This compound exhibits stereoisomerism due to the presence of a chiral center.[1][2]

Structural Isomers of this compound

The methyldecane isomers represent a key subgroup of C11H24 isomers. They are formed by varying the position of a single methyl group along the decane backbone. The unique positional isomers are 2-methyldecane, 3-methyldecane, 4-methyldecane, and this compound.

Physical Properties of Methyldecane Isomers

The physical properties of these isomers, such as boiling point and density, vary due to differences in their molecular shape. More compact, branched structures tend to have lower boiling points compared to their linear counterparts due to reduced van der Waals forces. Quantitative data for these isomers are summarized below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methyldecane | 6975-98-0 | C11H24 | 156.31 | 189.2 | 0.744 |

| 3-Methyldecane | 13151-34-3 | C11H24 | 156.31 | 189.1 | 0.742 |

| 4-Methyldecane | 2847-72-5 | C11H24 | 156.31 | 187.0 | 0.748 |

| This compound | 13151-35-4 | C11H24 | 156.31 | 185.0 | 0.751 |

Data compiled from various chemical databases.[3][4][5][6][7][8][9][10]

Stereoisomers of this compound

Stereoisomerism in this compound arises from chirality at the number 5 carbon. A carbon atom is chiral when it is bonded to four different groups.[1][2] For this compound, the C5 carbon is attached to:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

A butyl group (-CH2CH2CH2CH3)

-

A pentyl group (-CH2CH2CH2CH2CH3)

This configuration creates a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-methyldecane and (S)-5-methyldecane. The other methyldecane isomers (2-, 3-, and 4-methyldecane) are also chiral and exist as enantiomeric pairs.

| Isomer | Chiral Center | Number of Stereoisomers | Enantiomers |

| 2-Methyldecane | C2 | 2 | (R)-2-methyldecane, (S)-2-methyldecane |

| 3-Methyldecane | C3 | 2 | (R)-3-methyldecane, (S)-3-methyldecane |

| 4-Methyldecane | C4 | 2 | (R)-4-methyldecane, (S)-4-methyldecane |

| This compound | C5 | 2 | (R)-5-methyldecane, (S)-5-methyldecane |

Experimental Protocols

The synthesis, separation, and characterization of alkane isomers require precise and validated methodologies. The following sections detail representative protocols.

Synthesis of Branched Alkanes

A common and versatile method for synthesizing specific branched alkanes is through a Grignard reaction followed by dehydration and hydrogenation.[11]

Protocol: Synthesis of this compound via Grignard Reaction

-

Grignard Reagent Formation:

-

React 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N2 or Ar) to form butylmagnesium bromide.

-

-

Carbonyl Addition:

-

Slowly add 2-heptanone (methyl pentyl ketone) to the Grignard reagent solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

-

Workup and Dehydration:

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol (5-methyl-5-decanol).

-

Dehydrate the alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) or by passing its vapor over activated alumina. This produces a mixture of alkene isomers.

-

-

Hydrogenation:

-

Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture in a Parr hydrogenator under hydrogen gas (30-50 psi) until hydrogen uptake ceases.

-

-

Purification:

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting this compound using fractional distillation or preparative gas chromatography.

-

Separation and Purification of Isomers

Separating alkane isomers is a significant challenge due to their similar physical properties.

-

Fractional Distillation: This technique can separate isomers with sufficiently different boiling points. While effective for separating some structural isomers, it is generally not suitable for enantiomers.

-

Adsorptive Separation: Materials like zeolites (e.g., LTA-5A) and metal-organic frameworks (MOFs) can separate alkanes based on molecular shape and size (molecular sieving).[12][13][14][15][16] This is a key industrial process for separating linear from branched alkanes.

-

Preparative Gas Chromatography (Prep-GC): This high-resolution technique can separate structural isomers with very close boiling points.

-

Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the CSP allows for their resolution.

Analysis and Characterization

Once isolated, the structure and purity of the isomers must be confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. While isomers often have similar retention times, their mass spectra, resulting from characteristic fragmentation patterns, can aid in identification.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[19][20][21] The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity of atoms. Advanced 2D NMR techniques like COSY can further confirm the structure of complex isomers.

-

Polarimetry: This technique is used to distinguish between enantiomers. A solution of a chiral compound will rotate the plane of polarized light. Enantiomers rotate light by equal and opposite angles. A racemic mixture (50:50 of each enantiomer) will show no optical rotation.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Isomeric relationships of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Decane, 2-methyl- [webbook.nist.gov]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 13. youtube.com [youtube.com]

- 14. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 17. Data handling of complex GC-MS chromatograms: characterization of n-alkane distribution as chemical marker in organic input source identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pragolab.cz [pragolab.cz]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

Spectroscopic Analysis of 5-Methyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methyldecane (C11H24), a branched alkane. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.

Mass Spectrometry

Mass spectrometry of this compound reveals a fragmentation pattern characteristic of branched alkanes. The electron ionization (EI) mass spectrum is dominated by fragments resulting from cleavage at the branching point and along the alkyl chains.

Data Presentation

The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1] The most abundant peaks are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 43 | High | [C3H7]+ |

| 57 | High | [C4H9]+ |

| 71 | Medium | [C5H11]+ |

| 85 | Medium | [C6H13]+ |

| 99 | Low | [C7H15]+ |

| 113 | Low | [C8H17]+ |

| 156 | Very Low | [M]+ (Molecular Ion) |

Note: Relative intensities are qualitative descriptions based on the NIST mass spectrum.

Experimental Protocols

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization. While specific instrumental parameters for this exact spectrum are not detailed in the public database, a general protocol for the analysis of alkanes by GC-MS is as follows:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum representing the relative abundance of each fragment.

Fragmentation Pathway

The fragmentation of this compound is dictated by the stability of the resulting carbocations. Cleavage is favored at the branching point (C5) due to the formation of more stable secondary carbocations. The loss of larger alkyl chains is also a preferred fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in public databases, the following sections present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift correlations and spectral databases.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would show overlapping signals in the aliphatic region, characteristic of a saturated hydrocarbon.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 6H | -CH3 (terminal) |

| ~ 0.90 | Doublet | 3H | -CH3 (at C5) |

| ~ 1.2-1.4 | Multiplet | 14H | -CH2- and -CH- |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~ 14.1 | C1, C10 |

| ~ 19.5 | C5-CH3 |

| ~ 22.9 | C2, C9 |

| ~ 29.8 | C3, C8 |

| ~ 32.2 | C4, C7 |

| ~ 34.5 | C6 |

| ~ 36.8 | C5 |

Experimental Protocols

A general protocol for acquiring ¹³C NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumental Parameters: The spectrum is acquired on an NMR spectrometer operating at a typical frequency of 75 or 100 MHz for ¹³C nuclei. Key parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

Predicted IR Data

The IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 2955-2975 | C-H stretch (asymmetric, -CH3) |

| 2865-2885 | C-H stretch (symmetric, -CH3) |

| 2920-2930 | C-H stretch (asymmetric, -CH2-) |

| 2850-2860 | C-H stretch (symmetric, -CH2-) |

| 1450-1470 | C-H bend (scissoring, -CH2-) |

| 1375-1385 | C-H bend (symmetric, -CH3) |

Experimental Protocols

A general protocol for acquiring an IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light that is transmitted at each frequency.

-

Data Processing: The resulting interferogram is Fourier transformed by a computer to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹). An air background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

References

The Biological Activity of 5-Methyldecane: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 5-Methyldecane. This document synthesizes the available data, details relevant experimental methodologies, and visualizes potential molecular pathways to facilitate further research and development in this area.

Introduction to this compound

This compound is a branched-chain alkane hydrocarbon. It has been identified as a volatile component in the essential oil of Cordia africana and as a pheromone released by the marine worm Platynereis dumerilii.[1][2] While research on this specific compound is in its early stages, initial studies have indicated potential cytotoxic effects against cancer cells, warranting further investigation into its pharmacological properties.

Reported Biological Activity

The primary evidence for the biological activity of this compound stems from a study on the chemical composition and cytotoxic effects of the essential oil of Cordia africana on the human breast cancer cell line, MCF-7.[1] This study, conducted by Ashmawy AM, et al., forms the basis of our current understanding.

The essential oil, containing this compound among other constituents, demonstrated potent cytotoxicity against MCF-7 cells. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death.[3]

Key Findings from Ashmawy AM, et al. (2021):

-

The essential oil of Cordia africana exhibits significant cytotoxic activity against the MCF-7 human breast cancer cell line.[3]

-

A notable increase in Caspase-8 activity was observed in cells treated with the hexane extract of the plant.[3] Caspase-8 is a critical initiator caspase in the extrinsic apoptotic pathway.

-

A significant decrease in the expression levels of BcL-2 and Ki-67 proteins was reported.[3] BcL-2 is an anti-apoptotic protein, and its downregulation promotes cell death. Ki-67 is a marker of cell proliferation, and its reduction indicates an anti-proliferative effect.

While this study is pivotal, it is important to note that the observed effects are attributed to the essential oil as a whole. The specific contribution of this compound to this cytotoxicity has not yet been isolated and quantified.

Data Presentation

Due to the nascent stage of research on this compound, quantitative data regarding its specific biological activity is not yet available in the public domain. The following table summarizes the qualitative findings from the key study.

| Compound/Extract | Cell Line | Observed Effect | Implied Mechanism | Reference |

| Essential Oil of Cordia africana (containing this compound) | MCF-7 (Human Breast Cancer) | Cytotoxicity | Induction of Apoptosis | Ashmawy AM, et al. 2021[3] |

| Hexane Extract of Cordia africana | MCF-7 (Human Breast Cancer) | Increased Caspase-8 activity, Decreased BcL-2 expression, Decreased Ki-67 expression | Regulation of Apoptosis | Ashmawy AM, et al. 2021[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Ashmawy AM, et al., based on standard laboratory practices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Composition Analysis

-

Objective: To identify and quantify the volatile components, including this compound, in the essential oil of Cordia africana.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Procedure:

-

The essential oil sample is diluted in a suitable solvent (e.g., hexane).

-

A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each component.

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or a reference library (e.g., NIST).

-

Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment

-

Objective: To determine the cytotoxic effect of the essential oil on MCF-7 cells.

-

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Procedure:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the essential oil (or this compound) and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is read at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of living cells.

-

Caspase-8 Activity Assay

-

Objective: To measure the activity of Caspase-8, an indicator of extrinsic apoptosis.

-

Principle: This is a colorimetric assay that detects the cleavage of a specific colorimetric substrate by active Caspase-8.

-

Procedure:

-

MCF-7 cells are treated with the test compound.

-

After treatment, the cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a Caspase-8 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

-

If Caspase-8 is active in the lysate, it will cleave the substrate, releasing the chromophore.

-

The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The absorbance is directly proportional to the Caspase-8 activity.

-

Western Blotting for Protein Expression Analysis (BcL-2 and Ki-67)

-

Objective: To determine the expression levels of the anti-apoptotic protein BcL-2 and the proliferation marker Ki-67.

-

Procedure:

-

Protein Extraction: Treated and untreated MCF-7 cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each sample is determined using an assay such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BcL-2 and Ki-67. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP on the secondary antibody. The resulting light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

-

Visualization of Potential Signaling Pathway

Based on the reported molecular changes, a potential signaling pathway for the induction of apoptosis in MCF-7 cells by the essential oil of Cordia africana (containing this compound) can be hypothesized. The following diagram, generated using the DOT language, illustrates this proposed pathway.

Conclusion and Future Directions

The current body of research, although limited, suggests that this compound, as a component of Cordia africana essential oil, is associated with cytotoxic and anti-proliferative effects against breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of Caspase-8 and the downregulation of the anti-apoptotic protein BcL-2 and the proliferation marker Ki-67.

To advance our understanding of the therapeutic potential of this compound, the following areas of research are recommended:

-

Isolation and Purification: this compound should be isolated from its natural source or synthesized to a high degree of purity.

-

In Vitro Studies: The cytotoxic activity of pure this compound needs to be evaluated against a panel of cancer cell lines to determine its IC50 values and selectivity.

-

Mechanism of Action Studies: Further research is required to elucidate the precise molecular mechanisms, including its effect on other apoptotic and cell cycle regulatory proteins and its potential interaction with specific cellular targets.

-

Signaling Pathway Analysis: Comprehensive studies should be conducted to identify the upstream and downstream signaling pathways modulated by this compound.

-

In Vivo Studies: Should in vitro studies yield promising results, the anti-tumor efficacy and safety profile of this compound should be investigated in animal models.

This technical guide serves as a foundational resource for the scientific community. It is anticipated that with focused research efforts, the full biological activity and therapeutic potential of this compound will be elucidated.

References

Toxicological data and safety information for 5-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 5-Methyldecane (CAS No. 13151-35-4). Due to the limited specific data for this compound, this report incorporates information from surrogate molecules, primarily n-undecane and other C9-C14 aliphatic hydrocarbons, to provide a robust assessment of its potential hazards. All data is presented to facilitate informed decision-making in research and development settings.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C11H24.[1][2][3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H24 | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 13151-35-4 | [2][3] |

| Boiling Point | 186.1 °C (estimated) | [3][4] |

| Flash Point | 48.8 °C (estimated) | [3] |

| Vapor Pressure | 0.925 mmHg @ 25°C (estimated) | [3][4] |

| Water Solubility | Insoluble (0.2971 mg/L @ 25°C, estimated for this compound; 0.014 mg/L @ 25°C for n-undecane) | [4][5] |

| logP (o/w) | 5.9 (XLogP3) | [1] |

Toxicological Data

The toxicological profile of this compound is largely inferred from data on structurally similar aliphatic hydrocarbons. The following tables summarize the available quantitative data for relevant surrogate molecules.

Acute Toxicity

The acute toxicity of undecane isomers is considered to be low by oral, dermal, and inhalation routes. However, aspiration into the lungs can cause chemical pneumonitis.[6]

| Endpoint | Species | Route | Value | Surrogate | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | n-Undecane | [7] |

| LD50 | Rabbit | Dermal | > 3,160 mg/kg | n-Undecane | [7] |

| LC50 | Rat | Inhalation | > 6100 mg/m³ (4 h) | n-Undecane | [7] |

Skin and Eye Irritation

Based on data from surrogate hydrocarbons, this compound is not expected to be a significant skin or eye irritant. Prolonged or repeated skin contact may lead to defatting and dryness.

| Endpoint | Species | Result | Surrogate | Reference |

| Skin Irritation | Rabbit | No skin irritation | n-Undecane | [7][8] |

| Eye Irritation | Rabbit | No eye irritation | n-Undecane | [7][8] |

Note: Quantitative Draize test scores for this compound or close surrogates are not available in the public domain. The assessment is based on qualitative statements from safety data sheets.

Sensitization

Available data on n-undecane suggests a low potential for skin sensitization.

| Endpoint | Species | Result | Surrogate | Reference |

| Skin Sensitization | Guinea pig | Did not cause sensitization | n-Undecane | [7] |

Genotoxicity

Genotoxicity data for n-undecane indicates a lack of mutagenic potential. It is not expected to be genotoxic.[9]

| Assay | Test System | Result | Surrogate | Reference |

| In vitro Chromosome Aberration | Not specified | Negative | n-Undecane | [9] |

Hazard and Safety Information

Based on the available data for similar aliphatic hydrocarbons, the primary hazards associated with this compound are:

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7]

-

Flammability: Flammable liquid and vapor.[7]

-

Repeated Exposure: Repeated exposure may cause skin dryness or cracking.[7]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

-

Store in a well-ventilated place. Keep cool.

Experimental Protocols

The following are summaries of the standardized OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity (OECD 401)

This test guideline provides a method for assessing the acute oral toxicity of a substance. A single dose of the substance is administered to fasted animals, typically rodents, by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.

Acute Dermal Toxicity (OECD 402)

This guideline details a procedure for evaluating the acute toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of animals, usually rabbits or rats, and covered with a porous gauze dressing for 24 hours. Observations for toxic effects and mortality are made for up to 14 days, and the dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period (usually 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at specified intervals.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations. Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth are exposed to the test substance with and without a metabolic activation system. If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

Environmental Fate

The environmental fate of this compound is predicted based on data for n-undecane and other C11-C15 isoalkanes.

-

Biodegradation: n-Undecane is considered to be readily biodegradable.[7] However, isoalkanes may be less readily biodegradable.[6]

-

Bioaccumulation: There is a potential for bioaccumulation based on the high logP value.[1] However, one source suggests that n-undecane is not expected to bioaccumulate.[7]

-

Mobility in Soil: Due to its low water solubility and high logP, this compound is expected to have low mobility in soil and adsorb to sediment.[5][6]

-

Aquatic Toxicity: Hydrocarbon mixtures in this carbon range have a low acute toxicity concern to aquatic life.[6] For a C11-C12 isoalkane mixture, the 21-day NOELR for aquatic invertebrates was >1 mg/L, and the 32-day NOELR for fish was ≥100 mg/L.[10]

Visualizations

Toxicological Hazard Assessment Workflow

Caption: A logical workflow for the toxicological assessment of a chemical substance.

Environmental Fate Pathway

Caption: Potential environmental fate pathways for this compound upon release.

References

- 1. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 5-methyl- (CAS 13151-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 5-methyl decane, 13151-35-4 [thegoodscentscompany.com]

- 5. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. santos.com [santos.com]

- 7. cpchem.com [cpchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. carlroth.com [carlroth.com]

The Role of 5-Methyldecane in Insect Chemical Ecology: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to focus on the role of 5-methyldecane in insect chemical ecology. However, a comprehensive review of current scientific literature reveals a significant lack of documented evidence for the involvement of this compound as a semiochemical in insects. The compound has been identified as a volatile component in some plants and as a pheromone in the marine worm Platynereis dumerilii, but its role in insect communication is not established.

In contrast, the closely related methyl-branched alkane, 5-methylheptadecane , is a well-documented and significant sex pheromone for the broom twig miner, Leucoptera spartifoliella. To provide a valuable and detailed technical resource that aligns with the user's core requirements for data presentation, experimental protocols, and visualization, this guide will focus on 5-methylheptadecane as a case study. The principles, methodologies, and data presented herein are representative of the study of methyl-branched alkane pheromones in insect chemical ecology and are directly applicable to future research on similar compounds.

5-Methylheptadecane: A Key Semiochemical in Leucoptera spartifoliella

5-methylheptadecane is a branched-chain alkane that functions as the primary, and likely sole, component of the female-produced sex pheromone of the broom twig miner, Leucoptera spartifoliella[1][2]. This insect is utilized as a biological control agent for the invasive Scotch broom (Cytisus scoparius)[1][3]. The identification and synthesis of its sex pheromone are crucial for developing monitoring tools to assess the population density, dispersal, and establishment of this beneficial insect[1][2][3].

Quantitative Data on Pheromone Production and Activity

The amount of 5-methylheptadecane produced by female L. spartifoliella and the behavioral response of males to varying doses of the synthetic pheromone have been quantified. This data is essential for developing effective lures for monitoring traps.

| Parameter | Value | Insect Species | Source |

| Amount of 5-methylheptadecane per female | 1.1 ± 0.24 ng | Leucoptera spartifoliella | [2] |

Table 1: Endogenous production of 5-methylheptadecane in female Leucoptera spartifoliella.

| Lure Load (mg) | Mean Male Catch (± SEM) |

| 0.01 | 3.5 ± 0.8 |

| 0.1 | 6.8 ± 1.2 |

| 1.0 | 12.4 ± 2.1 |

| Virgin Females (Control) | 9.7 ± 1.8 |

Table 2: Field trapping results for different doses of synthetic 5-methylheptadecane compared to virgin female moths as bait. A 1 mg dose resulted in the highest male capture rate[3].

| Release Substrate | Mean Male Catch (± SEM) |

| White Septum | 4.2 ± 0.9 |

| Cotton Ball in Glass Vial | 11.2 ± 1.6 |

Table 3: Comparison of different release substrates for 5-methylheptadecane in field traps. The cotton ball in a glass vial was found to be more effective[2][3].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification, quantification, and behavioral assessment of 5-methylheptadecane.

Pheromone Extraction from Female Glands

This protocol details the solvent extraction of the sex pheromone from the glands of female L. spartifoliella.

Materials:

-

2- to 3-day-old virgin female L. spartifoliella

-

n-Hexane (high purity)

-

0.5-ml conical vials

-

Liquid nitrogen

-

Microsurgical tools for dissection

-

1.1 ml autosampler vials

-

Freezer (-80°C)

Procedure:

-

Rear male and female insects separately to ensure female virginity.

-

During the first 2 hours of the scotophase (dark period), when females exhibit calling behavior, dissect the sex pheromone glands from the abdominal tips of the virgin females.

-

Immediately place the dissected glands (e.g., from 15 females) into a conical vial containing 20 µl of n-hexane, pre-cooled with liquid nitrogen.

-

Maintain the extraction for 5–10 minutes in the cooled vial.

-

Allow the vial to warm to room temperature.

-

Transfer the hexane extract to a clean autosampler vial.

-

Store the extract at -80°C until analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analytical parameters for the identification and quantification of 5-methylheptadecane in the gland extracts.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Saturn 2200 GC/MS).

-

Non-polar capillary column (e.g., 30 m × 0.25 mm ID × 0.5 µm VF-5MS) and a medium-polarity column (e.g., 30 m × 0.25 mm ID × 0.5 µm VF23-MS).

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scanning Range: m/z 35 to 450.

-

Transfer Line Temperature: 250°C.

-

Ion Trap Temperature: Tested at both 250°C and 110°C to observe fragmentation patterns.

-

Chemical Ionization (CI): Performed with acetonitrile as the reagent gas to confirm the molecular weight of the compound.[1]

Synthesis of 5-Methylheptadecane

The synthesis of an authentic standard is crucial for confirming the identity of the natural pheromone. A common synthetic route is via a Wittig reaction followed by hydrogenation.[1][4]

Step 1: Synthesis of (E/Z)-5-Methylheptadec-4-ene (Wittig Reaction)

-

To a stirred solution of butyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -20°C, add butyl lithium dropwise until an orange color persists.

-

Add a solution of tridecan-2-one in THF dropwise over 1 minute.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with diethyl ether.

-

Wash the combined organic layers with brine and dry with magnesium sulfate.

-

Remove the solvent in vacuo and purify the crude product by column chromatography to yield the alkene as a mixture of E- and Z-isomers.[1][2]

Step 2: Synthesis of 5-Methylheptadecane (Hydrogenation)

-

Dissolve the (E/Z)-5-methylheptadec-4-ene mixture in petroleum ether.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent in vacuo to yield the final product, 5-methylheptadecane.[1][4]

Behavioral Bioassay (Field Trapping)

This protocol describes a field experiment to evaluate the attractiveness of the synthetic pheromone to male moths.

Materials:

-

Delta traps with sticky liners.

-

Release substrates (e.g., cotton balls in glass vials, rubber septa).

-

Synthetic 5-methylheptadecane of high purity.

-

Hexane for preparing dilutions.

-

Virgin female moths for positive control.

Procedure:

-

Prepare lures by loading the release substrates with different doses of synthetic 5-methylheptadecane (e.g., 0.01 mg, 0.1 mg, 1 mg) dissolved in a suitable solvent like hexane. A control with only the solvent should also be prepared.

-

Set up traps containing virgin female moths as a positive control.

-

Deploy the traps in the field in a randomized block design with sufficient spacing between traps to avoid interference.

-

Check the traps at regular intervals (e.g., daily) and record the number of male moths captured in each trap.

-

Analyze the data statistically to determine the most effective dose and release substrate.[2][3]

Visualizations

Experimental Workflow for Pheromone Identification

The following diagram illustrates the logical steps involved in the extraction, identification, and confirmation of 5-methylheptadecane as a sex pheromone.

Caption: Workflow for insect pheromone identification.

Generalized Insect Pheromone Signaling Pathway

This diagram illustrates a generalized signaling pathway for the reception of a pheromone like 5-methylheptadecane in an insect's olfactory sensory neuron.

Caption: Generalized insect pheromone signaling pathway.

Conclusion

While this compound currently has no established role in insect chemical ecology, the study of its structural analog, 5-methylheptadecane, in Leucoptera spartifoliella provides an excellent model system. The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for researchers investigating methyl-branched alkanes and other semiochemicals. The methodologies for extraction, analysis, synthesis, and behavioral assays are fundamental to the field of chemical ecology and can be adapted for the study of new insect-plant or insect-insect interactions. Future research may yet uncover a role for this compound or other similar compounds in the complex chemical communication systems of insects.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 5-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 5-Methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis. Quantitative data is presented in a structured format, and key experimental workflows and fragmentation pathways are visualized using diagrams. This guide is intended to assist researchers in developing and validating robust methods for the identification and quantification of this compound in various matrices.

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[3][4] This application note outlines a detailed methodology for its analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.

2.1.1. Liquid Samples (e.g., biological fluids, water, organic solvents)

-

Direct Injection: For clean samples with concentrations expected to be in the µg/mL range or higher, direct injection after filtration may be possible.[4]

-

Allow the sample to reach room temperature.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

-

-

Liquid-Liquid Extraction (LLE): For samples where this compound is present at low concentrations or in a complex matrix, LLE can be used for extraction and concentration.

-

To 1 mL of the liquid sample, add 1 mL of a non-polar, volatile organic solvent such as hexane or dichloromethane.[5]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

-

The extract can be concentrated further by evaporating the solvent under a gentle stream of nitrogen.[6]

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

-

-

Headspace Analysis: For the analysis of volatile compounds in liquid or solid samples without direct injection of the matrix.[3]

-

Place the sample in a sealed headspace vial.

-

Heat the vial to allow volatile compounds to partition into the headspace.[7]

-

A sample of the headspace gas is then injected into the GC-MS.

-

2.1.2. Solid Samples (e.g., soil, tissue)

-

Solid-Liquid Extraction:

-

Accurately weigh a known amount of the homogenized solid sample.

-

Add a suitable volume of an extraction solvent (e.g., hexane, dichloromethane).

-

Sonication or mechanical shaking can be used to improve extraction efficiency.

-

Separate the solvent from the solid material by centrifugation or filtration.

-

The extract can then be concentrated and analyzed as described for liquid samples.

-

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness[8] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or split (e.g., 20:1) depending on concentration |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes[9] |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Presentation and Quantitative Analysis

Identification of this compound

Identification of this compound is based on its retention time and mass spectrum. The Kovats retention index for this compound on a standard non-polar column is approximately 1058.[2] The mass spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST).[1] The characteristic ions for this compound are m/z 57 (base peak), 43, and 85.[2]

Quantitative Analysis

For accurate quantification, an internal standard (IS) should be used. A suitable internal standard would be a deuterated analog or a branched alkane with a similar retention time that is not present in the sample. For this application note, dodecane-d26 is a hypothetical suitable internal standard.

3.2.1. Calibration Curve

A calibration curve is prepared by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

Table 2: Example Calibration Data for this compound

| Concentration of this compound (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (IS) | Response Ratio (Analyte Area / IS Area) |

| 1.0 | 50,000 | 200,000 | 0.25 |

| 5.0 | 255,000 | 205,000 | 1.24 |

| 10.0 | 510,000 | 202,000 | 2.52 |

| 25.0 | 1,270,000 | 201,000 | 6.32 |

| 50.0 | 2,550,000 | 203,000 | 12.56 |

| 100.0 | 5,100,000 | 200,000 | 25.50 |

A calibration curve is generated by plotting the response ratio against the concentration of this compound. The concentration of this compound in unknown samples is determined by calculating its response ratio and using the linear regression equation from the calibration curve.

3.2.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ should be experimentally determined for the specific matrix and instrument used. A common method is to analyze a series of low-concentration standards and calculate the standard deviation of the response.

-

LOD is often defined as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.

-

LOQ is often defined as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.

Visualizations

Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Fragmentation Pathway of this compound

The mass spectrum of alkanes is characterized by fragmentation through the cleavage of C-C bonds.[10][11] For this compound, the fragmentation pattern is influenced by the methyl branch, leading to the formation of stable secondary carbocations.

Caption: Proposed fragmentation of this compound in GC-MS.

Explanation of Fragmentation:

-

Molecular Ion (m/z 156): The molecular ion peak for alkanes is often weak.[10]

-

m/z 85: This fragment likely results from the cleavage of the C-C bond at the 5-position, losing a pentyl radical (•C₅H₁₁) and forming a secondary carbocation.

-

m/z 57 (Base Peak): This is a very common fragment for branched alkanes and corresponds to the stable tertiary butyl carbocation ([C₄H₉]⁺). It can be formed through various cleavage and rearrangement pathways.

-

m/z 43: This fragment corresponds to the propyl carbocation ([C₃H₇]⁺) and is another common fragment in alkane mass spectra.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the identification and quantification of this compound. The detailed experimental parameters, data analysis procedures, and visual representations of the workflow and fragmentation will be a valuable resource for researchers and scientists in various fields. Adherence to these protocols and proper method validation will ensure high-quality, reproducible results.

References

- 1. Decane, 5-methyl- [webbook.nist.gov]

- 2. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. bioszeparacio.hu [bioszeparacio.hu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Note: Quantification of 5-Methyldecane in Environmental Samples

Abstract

This application note provides detailed protocols for the quantification of 5-methyldecane in various environmental matrices, including soil, water, and air. The methodologies described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development who require sensitive and reliable analytical procedures. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with appropriate sample preparation methods such as Purge and Trap, Headspace Solid-Phase Microextraction (SPME), and Thermal Desorption. This document includes comprehensive experimental protocols, data presentation guidelines, and a visual workflow to facilitate the accurate determination of this compound concentrations in environmental samples.

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane that can be present in the environment from both natural and anthropogenic sources. Natural sources include emissions from certain plants and microorganisms. Anthropogenic sources can include petroleum distillates and industrial processes. As a volatile organic compound (VOC), this compound can partition into air, water, and soil compartments, making its quantification essential for comprehensive environmental assessment. In recent years, there has been growing interest in the analysis of specific VOCs due to their potential role as environmental tracers and biomarkers. Accurate quantification of this compound is crucial for understanding its environmental fate, transport, and potential toxicological implications.

This application note outlines robust and validated methods for the extraction and quantification of this compound from complex environmental matrices. The protocols are designed to provide high sensitivity, selectivity, and reproducibility.

Data Presentation

Quantitative data for this compound from environmental samples should be summarized in clear and concise tables to allow for easy comparison across different matrices and locations. The following tables provide a template for data presentation. Note: The following data are illustrative and will be populated with specific findings from relevant studies as they become available.

Table 1: Quantification of this compound in Soil Samples

| Sample ID | Location | Soil Type | Concentration (ng/g) | Method |

| SOIL-001 | Industrial Site A | Clay Loam | [Data Placeholder] | P&T-GC-MS |

| SOIL-002 | Agricultural Field B | Sandy Loam | [Data Placeholder] | P&T-GC-MS |

| SOIL-003 | Urban Park C | Silt Loam | [Data Placeholder] | P&T-GC-MS |

Table 2: Quantification of this compound in Water Samples

| Sample ID | Location | Water Type | Concentration (ng/L) | Method |

| WATER-001 | River A (downstream of industrial outfall) | Surface Water | [Data Placeholder] | HS-SPME-GC-MS |

| WATER-002 | Groundwater Well B (near gas station) | Groundwater | [Data Placeholder] | P&T-GC-MS |

| WATER-003 | Lake C (recreational area) | Surface Water | [Data Placeholder] | HS-SPME-GC-MS |

Table 3: Quantification of this compound in Air Samples

| Sample ID | Location | Sample Type | Concentration (µg/m³) | Method |

| AIR-001 | Urban Center A | Ambient Air | [Data Placeholder] | TD-GC-MS |

| AIR-002 | Rural Area B | Ambient Air | [Data Placeholder] | TD-GC-MS |

| AIR-003 | Indoor Environment C | Indoor Air | [Data Placeholder] | TD-GC-MS |

Experimental Protocols

Detailed methodologies for the analysis of this compound in soil, water, and air samples are provided below. These protocols are based on established methods for VOC analysis and can be adapted for specific laboratory instrumentation and requirements.

General Analytical Workflow

The overall process for the quantification of this compound in environmental samples follows a standardized workflow from sample collection to data analysis.